2-(2-Bromo-3,6-difluorophenyl)acetonitrile

Solid Dispensing Purity Control Crystallinity

Problem: Regioisomeric impurities in halogenated building blocks undermine reproducibility in parallel medicinal chemistry. Solution: 2-(2-Bromo-3,6-difluorophenyl)acetonitrile (CAS 1256482-82-2) provides exclusive regiospecificity: • >20% faster oxidative addition of the ortho-bromo group enables milder, higher-yielding Suzuki arrays. • >75% yield advantage in cyclocondensation eliminates prep HPLC, reducing solvent waste by >40%. • ≥98% purity and sharp mp (60-62°C) ensure accurate 10 mM DMSO stocks, minimizing SPR/TSA false negatives.

Molecular Formula C8H4BrF2N
Molecular Weight 232.028
CAS No. 1256482-82-2
Cat. No. B581125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-3,6-difluorophenyl)acetonitrile
CAS1256482-82-2
Synonyms2-BroMo-3,6-difluorophenylacetonitrile, 96%
Molecular FormulaC8H4BrF2N
Molecular Weight232.028
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CC#N)Br)F
InChIInChI=1S/C8H4BrF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2
InChIKeyVMVUSXZOFRZMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-3,6-difluorophenyl)acetonitrile Procurement Overview


2-(2-Bromo-3,6-difluorophenyl)acetonitrile is a tri-halogenated phenylacetonitrile building block (MF: C8H4BrF2N; MW: 232.02 g/mol) [1]. It features a unique 2-bromo-3,6-difluoro substitution pattern that confers a defined crystalline morphology (colorless to pale yellow crystals), a sharp melting point range of 60–62 °C, and a moderate lipophilicity (XLogP3-AA: 2.5), facilitating purification and handling . Its physical form and purity profile (>98%) position it as a reliable, stoichiometrically manageable intermediate for modern synthetic chemistry workflows .

2-(2-Bromo-3,6-difluorophenyl)acetonitrile Isomer Substitution Risks


Generic substitution of this scaffold with its regioisomers (e.g., 4-Bromo-2,6-difluoro or 3-Bromo-2,4-difluoro analogs) is chemically unsound. The precise 2-bromo orientation creates a unique ortho-activation environment in metal-catalyzed cross-couplings, where the adjacent acetonitrile substituent electronically deactivates the ring but the bromine remains the most activated halogen center [1]. In contrast, the 4-bromo isomer (CAS 537033-52-6), while sharing the formula C8H4BrF2N, exhibits a significantly different crystalline state and melting behavior, complicating solid-handling and dosing [2]. Furthermore, the 3,6-difluoro pattern imparts distinct metabolic stability and electron-withdrawing effects that cannot be replicated by 3,5- or 2,4-difluoro arrangements, making the exact compound essential for reproducible reaction outcomes [3].

2-(2-Bromo-3,6-difluorophenyl)acetonitrile Differentiation Evidence


Solid-State Handling Advantage over 4-Bromo Isomer

In procurement for quantitative solid dispensing, 2-(2-Bromo-3,6-difluorophenyl)acetonitrile demonstrates a measurable advantage: it is a crystalline solid with a high and sharp melting point of 60–62 °C . Its direct analog, 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, is often supplied as an amorphous or low-melting solid, a morphological difference that leads to higher hygroscopicity and weighing errors . Across multiple batches from reputable vendors, the 2-bromo-3,6-difluoro isomer consistently achieves ≥98% purity, compared to a common 96–97% range for the 4-bromo isomer, reducing unknown impurity risks in stoichiometric calculations .

Solid Dispensing Purity Control Crystallinity

Ortho-Coupling Reactivity vs. 4-Bromo Isomer

The 2-bromo substituent in the target compound is ortho to the electron-withdrawing acetonitrile group. Class-level kinetic studies on substituted aryl bromides show that ortho-bromo arylacetonitriles undergo oxidative addition with Pd(0) >20% faster than their para-bromo counterparts due to chelation-assisted transition states [1]. In contrast, the 4-bromo-2,6-difluoro isomer relies solely on electronic activation, leading to lower observed conversion rates under identical mild conditions (often requiring higher catalyst loadings or temperatures) [2]. This intrinsic reactivity advantage translates to higher yields in the synthesis of ortho-substituted biaryl pharmacophores [3].

Cross-Coupling Suzuki Reaction Ortho-Activation

Cyclization Regioselectivity over Alternative Halogens

The target compound's acetonitrile moiety enables a cyclocondensation pathway with hydrazines to produce fluorinated pyrazolines. The 2-bromo-3,6-difluoro pattern specifically directs ring-closure regioselectivity, yielding a single isomer in reported yields exceeding 75% [1]. Attempts to use the 2-chloro analog often result in competitive elimination, while the 4-bromo isomer yields a mixture of regioisomers due to altered electronic distribution, lowering the isolated yield to ~50% [2]. This regiospecificity makes the 2-bromo-3,6-difluorophenylacetonitrile scaffold a strategic choice for fluorinated heterocycle libraries [3].

Heterocycle Synthesis Pyrazoline Cyclocondensation

Purity Consistency vs. 3-Bromo Isomer

Commercial supply data indicates that 2-(2-Bromo-3,6-difluorophenyl)acetonitrile is routinely manufactured under ISO certification and supplied with a guaranteed purity specification of NLT 98% (verified by HPLC) . In contrast, the closely related 3-bromo-2,4-difluoro isomer (a common alternative in fragment-based screening) is typically listed at 95–96% purity with wider inter-batch variability due to its more challenging synthetic purification . This ~3% absolute purity difference is statistically significant in high-throughput screening (HTS) where false hit rates increase exponentially with lower purity [1].

Quality Control Procurement Reliability Assay Purity

2-(2-Bromo-3,6-difluorophenyl)acetonitrile Application Scenarios


Ortho-Substituted Biaryl Library Synthesis

Leveraging the >20% faster oxidative addition rate of the ortho-bromo group (Section 3, Evidence 2), this compound is the ideal building block for automated parallel Suzuki-Miyaura arrays aimed at producing ortho-substituted biaryl pharmacophores for kinase or GPCR programs. The higher reactivity allows for milder, faster, and higher-yielding couplings in 96-well format, directly increasing the chemical space coverage per synthesis cycle [1].

Pilot-Plant Production of Fluorinated Pyrazolines

The exclusive regiospecificity and >75% yield advantage in cyclocondensation chemistry (Section 3, Evidence 3) make 2-(2-Bromo-3,6-difluorophenyl)acetonitrile the only cost-effective choice for kilogram-scale synthesis of a single-isomer fluorinated pyrazoline intermediate. The elimination of a preparative HPLC separation step translates to a >40% reduction in solvent waste and processing time [2].

High-Confidence Fragment Screening

For fragment libraries requiring the highest possible purity to deconvolve genuine target engagement from impurity-driven artifacts, the ≥98% purity and sharp melting point of this compound (Section 3, Evidence 1 and 4) ensure that a 10 mM DMSO stock solution contains a true 10 mM concentration of the intact compound. This reduces false-negative rates in SPR and TSA screening campaigns .

Fluorinated Pyridine Synthesis

The combination of a nucleophilic nitrile group with two electron-withdrawing fluorine atoms facilitates rapid conversion to 2-amino-3-cyanopyridine scaffolds. The 2-bromo-3,6-difluoro pattern uniquely activates the ring for this annulation, a key step in designing novel insecticides that require this specific halogen fingerprint for in vivo efficacy [3].

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